

Application Notes and Protocols for the Analytical Development of Clofibrate-d4

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Compound of Interest

Compound Name: Clofibrate-d4

Cat. No.: B562996

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Introduction

Clofibrate, a lipid-lowering agent, is rapidly hydrolyzed in the body to its active metabolite, clofibric acid. Accurate quantification of clofibric acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

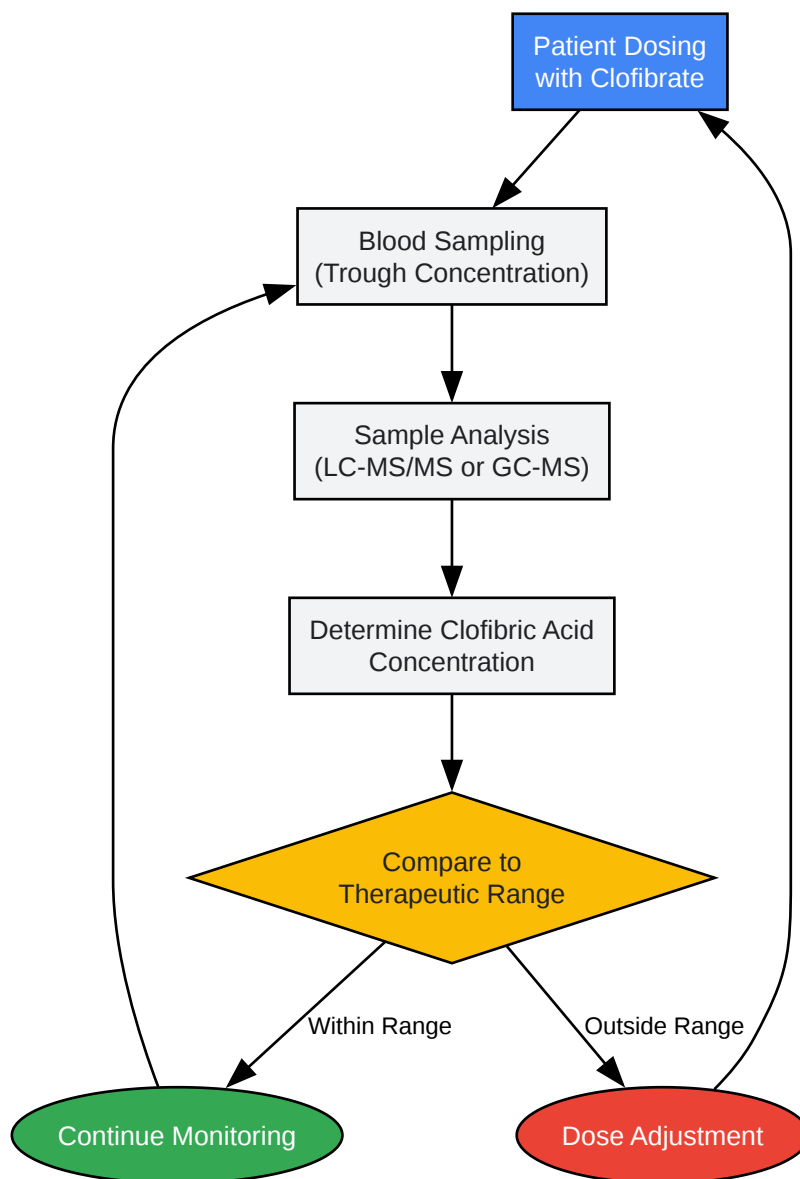
Clofibrate-d4, a deuterated analog of clofibrate, serves as an ideal internal standard (IS) for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the analyte, ensuring high accuracy and precision.^[1] This document provides detailed application notes and protocols for the determination of clofibric acid using **Clofibrate-d4** as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Action of Clofibrate

Clofibrate primarily exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.^{[2][3]} Activation of PPAR α leads to a cascade of events that ultimately reduce plasma triglyceride levels and, to a lesser extent, cholesterol levels. The key mechanisms include:

- **Increased Lipoprotein Lipase Activity:** Enhanced breakdown of triglyceride-rich lipoproteins.

- Decreased Hepatic VLDL Production: Reduced synthesis and secretion of Very Low-Density Lipoprotein (VLDL) from the liver.[2]
- Increased Fatty Acid Oxidation: Promotes the cellular uptake and beta-oxidation of fatty acids.[2]



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